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molecular formula C7H8N2O2 B108021 3-Methyl-2-nitroaniline CAS No. 601-87-6

3-Methyl-2-nitroaniline

Cat. No. B108021
M. Wt: 152.15 g/mol
InChI Key: VDCZKCIEXGXCDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536591

Procedure details

During a two hour period isoamyl nitrite (92.43 g, 0.189 mole) was added to a stirred solution of 3-methyl-2-nitroaniline (60.0 g, 0.394 mole) in 352 ml of benzene. The reaction mixture was stirred at room temperature for approximately 18 hours, then heated at 65° for five hours. The reaction mixture was cooled and the solvent removed by distillation under reduced pressure to give an oil. The oil was diluted with n-heptane and the solvent removed by distillation under reduced pressure to give an oil. The oil was slurried with 100 g silica gel in 300 ml of n-heptane for 15 minutes, then allowed to stand for approximately 18 hours. The slurry was filtered and the filter cake rinsed with toluene. The filtrate was subjected to column chromatography on 500 g of silica gel, elution with toluene:n-heptane (15.85), to give an oil. The oil was rechromatographed on 480 g of silica gel, elution with toluene:n-heptane (15:85), to give 3-methyl-2-nitro-[1,1'-biphenyl].
Quantity
92.43 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
352 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N(OCCC(C)C)=O.[CH3:9][C:10]1[C:11]([N+:17]([O-:19])=[O:18])=[C:12]([CH:14]=[CH:15][CH:16]=1)N.[CH:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CCCCCCC>[CH3:9][C:10]1[C:11]([N+:17]([O-:19])=[O:18])=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
92.43 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
60 g
Type
reactant
Smiles
CC=1C(=C(N)C=CC1)[N+](=O)[O-]
Name
Quantity
352 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 65° for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
WAIT
Type
WAIT
Details
to stand for approximately 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
the filter cake rinsed with toluene
WASH
Type
WASH
Details
The filtrate was subjected to column chromatography on 500 g of silica gel, elution with toluene
CUSTOM
Type
CUSTOM
Details
n-heptane (15.85), to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was rechromatographed on 480 g of silica gel, elution with toluene:n-heptane (15:85)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC=1C(=C(C=CC1)C1=CC=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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